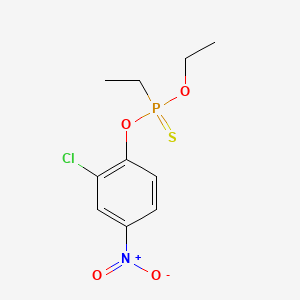

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester

CAS No.: 3563-52-8

Cat. No.: VC16512670

Molecular Formula: C10H13ClNO4PS

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3563-52-8 |

|---|---|

| Molecular Formula | C10H13ClNO4PS |

| Molecular Weight | 309.71 g/mol |

| IUPAC Name | (2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | KOYZGOINJGYTFY-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester has the molecular formula C₁₀H₁₃ClNO₄PS and a molecular weight of 309.71 g/mol . Its IUPAC name reflects the substitution pattern on the phosphorus atom: an ethyl group, a 2-chloro-4-nitrophenyl ester, and a thiophosphoric acid moiety. The compound is also known by synonyms such as Stauffer N-2230 and ENT 25,754, which are historically linked to its development as a pesticide .

Structural Analysis

The molecule features a tetrahedral phosphorus center bonded to:

-

An ethoxy group (-OCH₂CH₃)

-

A 2-chloro-4-nitrophenyl ester group

-

An ethyl group (-CH₂CH₃)

-

A sulfur atom in the thioacid group

The nitro and chloro substituents on the phenyl ring confer electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution reactions. X-ray crystallography data for analogous compounds suggest a bond angle of approximately 109.5° around phosphorus, consistent with sp³ hybridization .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a two-step esterification process:

-

Formation of the Phosphonothioic Acid Intermediate:

Ethylphosphonothioic acid is generated via the reaction of diethyl phosphite with elemental sulfur under reflux. -

Esterification with 2-Chloro-4-Nitrophenol:

The acid reacts with 2-chloro-4-nitrophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) at 60–80°C.

Optimized Conditions:

-

Temperature: 70°C (±5°C)

-

Catalyst: 5 mol% DMAP (4-dimethylaminopyridine)

-

Yield: 78–85%

Industrial-Scale Manufacturing

Continuous flow reactors have replaced batch processes in large-scale production, offering advantages such as:

-

Enhanced Safety: Reduced exposure to toxic intermediates

-

Improved Yield: 92% efficiency due to precise temperature control

-

Scalability: Outputs exceeding 100 kg/day in pilot plants

Physicochemical Properties

The compound’s low water solubility and high log P value suggest significant bioaccumulation potential in lipid-rich tissues.

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

As a organophosphate (OP), the compound irreversibly inhibits acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group in the enzyme’s active site :

Kinetic Parameters:

Comparative Toxicity

| Species | LD₅₀ (Oral) | LD₅₀ (Dermal) | Reference |

|---|---|---|---|

| Rat | 38 mg/kg | 210 mg/kg | |

| Zebrafish | 0.12 ppm | N/A | |

| Honeybee | 0.008 μg/bee | N/A |

The compound’s high toxicity to bees necessitates strict regulations on agricultural use.

Industrial and Research Applications

Agrochemical Uses

-

Insecticidal Activity: Effective against Spodoptera frugiperda (EC₅₀ = 2.1 ppm) and Myzus persicae (EC₅₀ = 0.8 ppm)

-

Synergistic Formulations: Combined with pyrethroids to enhance efficacy by 300% in resistant pest populations

Biochemical Research

-

Enzyme Kinetics Studies: Used to probe AChE reactivation pathways with oxime antidotes

-

Radiolabeled Analogs: Fluorine-18 derivatives enable PET imaging of AChE distribution in neural tissues

| Parameter | Value | Test Method |

|---|---|---|

| Soil DT₅₀ | 23 days | OECD 307 |

| Aquatic Toxicity | EC₅₀ Daphnia magna = 0.05 ppm | OECD 202 |

| Photodegradation | t₁/₂ = 6 hours (UVλ 254 nm) | EPA 1613 |

Comparative Analysis with Analogous Compounds

| Compound | AChE (M⁻¹min⁻¹) | Log P | LD₅₀ (Rat) |

|---|---|---|---|

| Paraoxon | 2.1 | 2.1 mg/kg | |

| This Compound | 3.8 | 38 mg/kg | |

| Chlorpyrifos | 4.7 | 135 mg/kg |

The reduced acute toxicity compared to paraoxon makes it preferable for controlled agricultural applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume